4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone
Overview
Description
4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone is a flavonoid compound with the molecular formula C19H18O8. It is characterized by the presence of multiple hydroxyl and methoxy groups attached to its flavone backbone. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone typically involves the regioselective reaction of 4’-hydroxy-3’,5,5’,6,7-pentamethoxyflavone with aluminum (III) chloride in acetonitrile, followed by treatment with hydrogen chloride in water under reflux conditions . This method ensures the selective introduction of hydroxyl groups at the desired positions on the flavone structure.
Industrial Production Methods: While specific industrial production methods for 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone are not extensively documented, the compound can be produced in high purity using the aforementioned synthetic routes. The process involves careful control of reaction conditions to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavones or other reduced products.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones.
Scientific Research Applications
4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex flavonoids and related compounds.
Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has shown potential anticancer activities, making it a candidate for drug development.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone is unique due to its specific substitution pattern of hydroxyl and methoxy groups. Similar compounds include:
- 5,6-Dihydroxy-3,7,3’,4’-tetramethoxyflavone
- 3,5-Dihydroxy-6,7,3’,4’-tetramethoxyflavone
- 5,3’-Dihydroxy-6,7,4’,5’-tetramethoxyflavone
These compounds share similar structural features but differ in the positions of hydroxyl and methoxy groups, which can influence their biological activities and chemical properties .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)17(13)21)11-7-10(20)16-12(27-11)8-15(25-3)19(26-4)18(16)22/h5-8,21-22H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHLDSAKZSXOFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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